tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-thioxoethanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate involves its interaction with amino acid transporters. The compound binds to these transporters, inhibiting their function and thereby affecting the transport of amino acids across cell membranes . This inhibition can impact various cellular processes and pathways, making it a valuable tool for studying transporter functions and related biological processes .
Comparison with Similar Compounds
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-amino-2-thioxoethylcarbamate: This compound has a similar structure but differs in the position of the tert-butyl group.
Tert-butyl N-(carbamothioylmethyl)carbamate: Another similar compound with variations in the carbamate group.
The uniqueness of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate lies in its specific ability to inhibit amino acid transporters, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQBVSLRUYKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=S)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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